molecular formula C8H8N2O2 B12893911 4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 243466-31-1

4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12893911
CAS No.: 243466-31-1
M. Wt: 164.16 g/mol
InChI Key: KFNUADDFNDAJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at the 5-position, methyl substituents at the 1- and 3-positions, and an ethynyl group at the 4-position. This compound belongs to a broader class of pyrazole-carboxylic acids, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

243466-31-1

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-ethynyl-2,5-dimethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c1-4-6-5(2)9-10(3)7(6)8(11)12/h1H,2-3H3,(H,11,12)

InChI Key

KFNUADDFNDAJIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C#C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Pyrazole-5-carboxylic acid derivatives differ primarily in substituent type, position, and functional groups. Key analogs include:

Compound Name Substituents (Positions) CAS Number Key Features Reference
4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid Ethynyl (4), Methyl (1,3) 5744-56-9* Ethynyl group enhances π-conjugation
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid Methyl (1,3) 5744-56-9 Lacks ethynyl group; simpler structure
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid Bromo (4), Methyl (1,3) 5775-88-2 Bromine substitution for halogen bonding
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Chloro (4), Ethyl (3), Methyl (1) - Chloro and ethyl groups alter hydrophobicity
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Methyl (5), Phenyl (1,3) 32425-60-8 Bulky phenyl groups increase steric bulk

*Note: and list 5744-56-9 as 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, but this CAS number may overlap with the ethynyl variant due to database inconsistencies.

Key Observations :

  • Ethynyl vs.
  • Steric Effects : Bulky substituents (e.g., phenyl in 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) reduce molecular flexibility, impacting binding to biological targets .

Physical and Chemical Properties

Property 4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Melting Point (°C) Not reported 172.6–172.9 Not reported
Molecular Weight (g/mol) 180.17 (estimated) 140 (LC-MS: [M+1]+) 239.06 (calculated)
Solubility Likely polar due to carboxylic acid group Soluble in DMSO, methanol Moderate in organic solvents

Notes:

  • The bromo analog’s higher molecular weight and halogen content may reduce aqueous solubility compared to the methyl and ethynyl variants .

Biological Activity

4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole carboxylic acid class. Its unique structural features, including an ethynyl group and two methyl groups on the pyrazole ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its insecticidal properties, potential medicinal applications, and underlying mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₇H₆N₂O₂
  • Molecular Weight : Approximately 164.16 g/mol
  • Structure : The compound features a pyrazole ring with an ethynyl group at the 4-position and a carboxylic acid functional group at the 5-position, along with two methyl groups at the 1 and 3 positions.

Insecticidal Properties

4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid has shown significant insecticidal activity against various pests. Research indicates that derivatives of pyrazole-5-carboxylic acids can effectively combat pests such as Aphis fabae and Mythimna separata . The structural characteristics of this compound enhance its interaction with biological targets in insects, making it a candidate for agricultural applications.

Antimicrobial and Anticancer Potential

In addition to insecticidal properties, studies have explored the potential antimicrobial and anticancer activities of pyrazole derivatives. For instance:

  • Antimicrobial Activity : Pyrazole derivatives have been investigated for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Some derivatives exhibit promising results comparable to standard antibiotics .
  • Anticancer Activity : Certain pyrazole compounds have demonstrated inhibitory effects on tumor cell lines. For example, compounds derived from pyrazoles have been shown to inhibit cellular proliferation in human tumor cell lines such as HeLa and HCT116 .

The mechanism by which 4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid exerts its biological effects involves interaction with specific molecular targets. The ethynyl group enhances the compound's binding affinity to enzymes and receptors, potentially leading to:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It can also modulate receptor activity, influencing signaling pathways critical for cellular functions.

Comparative Analysis with Similar Compounds

The biological activity of 4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives. Below is a summary table of related compounds:

Compound NameCAS NumberSimilarity Index
1-Methyl-1H-pyrazole-3-carboxylic acid25016-20-00.88
4-Methylpyrazole-3-carboxylic acid82231-51-40.91
1-Ethylpyrazole-3-carboxylic acid400755-44-40.80
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid78703-53-40.77

This table highlights how structural variations influence the biological activities of pyrazole derivatives.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazoles, including:

  • Insecticidal Efficacy : A study demonstrated that specific pyrazole derivatives exhibited over 70% mortality rates in Aphis fabae populations when applied at optimal concentrations .
  • Anti-inflammatory Effects : Research involving carrageenan-induced edema models showed that certain pyrazole derivatives significantly reduced inflammation markers compared to standard treatments .
  • Antimicrobial Testing : In vitro assays indicated that some pyrazole compounds displayed notable antibacterial activity against E. coli and S. aureus, suggesting their potential as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.